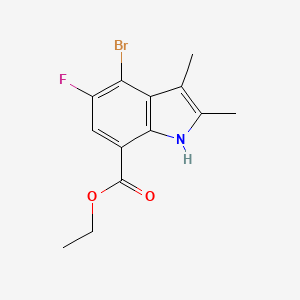

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

CAS No.:

Cat. No.: VC17874984

Molecular Formula: C13H13BrFNO2

Molecular Weight: 314.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13BrFNO2 |

|---|---|

| Molecular Weight | 314.15 g/mol |

| IUPAC Name | ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate |

| Standard InChI | InChI=1S/C13H13BrFNO2/c1-4-18-13(17)8-5-9(15)11(14)10-6(2)7(3)16-12(8)10/h5,16H,4H2,1-3H3 |

| Standard InChI Key | PDQCHZYOXPWTOO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C2=C1NC(=C2C)C)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is C₁₃H₁₃BrFNO₂, with a molecular weight of 314.15 g/mol. The indole core is substituted at positions 4 (bromine), 5 (fluorine), 2 and 3 (methyl groups), and 7 (ethyl ester). This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Substituent Effects

-

Bromine (C-4): Enhances electrophilic aromatic substitution reactivity and potential halogen bonding in biological systems.

-

Fluorine (C-5): Increases metabolic stability and lipophilicity, common in drug design to improve pharmacokinetics.

-

Methyl Groups (C-2/C-3): Provide steric hindrance, directing regioselectivity in further functionalization .

-

Ethyl Ester (C-7): Serves as a protecting group for carboxylic acids, enabling controlled hydrolysis to acids under basic conditions .

Comparative Analysis with Related Indole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₃H₁₃BrFNO₂ | 314.15 | Br, F, 2x CH₃, COOEt |

| 4-Bromo-1H-indole-7-carboxylic acid | C₉H₆BrNO₂ | 240.05 | Br, COOH |

| Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | C₇H₆BrF₃N₂O₂ | 287.03 | Br, CF₃, COOEt |

The target compound’s higher molecular weight compared to simpler indole derivatives reflects its multifunctional substitutions, which are critical for its role as a synthetic intermediate .

Synthesis and Chemical Transformations

Halogenation and Alkylation Strategies

The synthesis of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate typically involves sequential halogenation and alkylation steps. A representative pathway includes:

-

Indole Ring Formation: Cyclization of substituted anilines via the Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions .

-

Bromination: Electrophilic bromination at C-4 using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF).

-

Fluorination: Directed ortho-fluorination via palladium-catalyzed C–H activation or nucleophilic aromatic substitution with KF .

-

Methylation: Alkylation at C-2 and C-3 using methyl iodide and a base (e.g., K₂CO₃) under reflux conditions .

-

Esterification: Introduction of the ethyl ester via reaction with ethyl chloroformate in the presence of a Lewis acid (e.g., AlCl₃).

Optimization Challenges

-

Regioselectivity: Competing reactions at C-4 and C-6 positions necessitate careful control of reaction temperature and stoichiometry .

-

Purification: Column chromatography with gradients of ethyl acetate/hexane is often required to isolate the product from byproducts.

Hydrolysis and Further Functionalization

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH/H₂O₂), yielding 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylic acid . This intermediate serves as a precursor for amide or acyl chloride formation, enabling conjugation with amines or alcohols for drug candidate libraries .

Biological Activities and Medicinal Chemistry Applications

Halogen-Driven Bioactivity

The bromine and fluorine substitutions enhance binding affinity to enzymatic targets. For example:

-

Bromine: Facilitates hydrophobic interactions with protein pockets, as seen in kinase inhibitors.

-

Fluorine: Modulates electron density, improving metabolic stability and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume